N,N-dimethyl-3-(2,2,3-trimethylpyrrolidin-1-yl)oxypropan-1-amine

Description

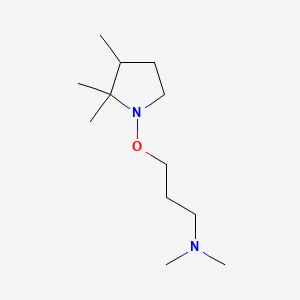

N,N-Dimethyl-3-(2,2,3-trimethylpyrrolidin-1-yl)oxypropan-1-amine (CAS 55030-54-1) is a tertiary amine featuring a dimethylamino group linked via a propoxy chain to a 2,2,3-trimethylpyrrolidine moiety. Its molecular formula is C₁₂H₂₆N₂O, with a molecular weight of 214.35 g/mol. Predicted physicochemical properties include a density of 0.93 g/cm³, boiling point of 260.5°C, and pKa of 9.59, suggesting moderate lipophilicity and basicity . The compound’s pyrrolidine substituent provides conformational rigidity, while the dimethylamino group enhances solubility and bioavailability.

Properties

CAS No. |

55030-54-1 |

|---|---|

Molecular Formula |

C12H26N2O |

Molecular Weight |

214.35 g/mol |

IUPAC Name |

N,N-dimethyl-3-(2,2,3-trimethylpyrrolidin-1-yl)oxypropan-1-amine |

InChI |

InChI=1S/C12H26N2O/c1-11-7-9-14(12(11,2)3)15-10-6-8-13(4)5/h11H,6-10H2,1-5H3 |

InChI Key |

WHIWBPHLZRJNPI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(C1(C)C)OCCCN(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanamine typically involves the reaction of N,N-dimethylpropanamine with a suitable pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanamine.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF or THF.

Major Products Formed

Oxidation: Formation of N,N-dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanone.

Reduction: Formation of N,N-dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanamine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

Medicine: Explored for its potential therapeutic applications, including its role as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its binding affinity and the nature of the target. The trimethylpyrrolidinyl group plays a crucial role in modulating the compound’s activity by influencing its binding interactions and overall stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Squalene Synthase Inhibitors (OX Series)

- OX03771 [(E)-N,N-dimethyl-3-(4-styrylphenoxy)propan-1-amine]: Structural Differences: Replaces the pyrrolidine group with a (E)-styrylphenoxy moiety. Activity: Inhibits squalene synthase (EC₅₀ = 526 nM) and synergizes with statins to upregulate LDL receptors. The (E)-olefin geometry is critical for potency, as saturated analogs (e.g., OX03384) show reduced activity .

Benzothiazole OX03393 :

Antihistamines and CNS Agents

Dexchlorpheniramine Maleate :

- N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine: Structural Differences: Features naphthyl and thienyl groups, creating a bulky, planar structure. Activity: Intermediate for duloxetine (SNRI).

Beta-Adrenoceptor Ligands

- Benzo[d]isothiazolyloxypropanolamine Derivatives: Structural Differences: Replace pyrrolidine with a benzo[d]isothiazole ring. Activity: Exhibit stereospecific β-adrenoceptor antagonism. The isothiazole’s electronegativity enhances hydrogen bonding but may increase off-target interactions .

Antimalarials and Boronic Acid Derivatives

- Pyrimidine-Based Compound 70: Structural Differences: Includes a pyridin-3-yl and morpholinopiperidine group. Activity: Fast-acting antimalarial with a higher MW (≈400 g/mol) due to the pyrimidine core. The boronic ester in analogs (e.g., MFCD06797989) enables Suzuki coupling but reduces metabolic stability .

Key Structural-Activity Relationship (SAR) Insights

Physicochemical and Pharmacokinetic Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.